molecular formula C14H10BrF2N3 B8090184 4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline

4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline

Cat. No.: B8090184
M. Wt: 338.15 g/mol
InChI Key: GGOWKGWDVSXOHY-UHFFFAOYSA-N
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Description

4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline is a complex organic compound characterized by its bromine, difluoromethyl, and pyrazolyl groups attached to the isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor under acidic conditions. The difluoromethyl group can be introduced using reagents like difluoromethyl lithium, while the bromine and pyrazolyl groups are added through halogenation and nucleophilic substitution reactions, respectively.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline is used as a tool to study enzyme inhibition and protein interactions. Its ability to modulate biological pathways makes it valuable in understanding disease mechanisms.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural features enable it to target specific enzymes involved in cancer and other diseases, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism by which 4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound's ability to bind to these targets and modulate their activity is crucial for its biological and medicinal applications. The specific pathways involved depend on the target and the desired outcome, whether it be inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 4-Bromo-2-(difluoromethyl)-1-fluorobenzene

  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine

  • 4-Bromo-5-(difluoromethyl)-1H-pyrazole

Uniqueness: 4-Bromo-6-(difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-6-(difluoromethyl)-7-(1-methylpyrazol-4-yl)isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF2N3/c1-20-7-9(5-19-20)10-2-8-4-18-6-13(15)11(8)3-12(10)14(16)17/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOWKGWDVSXOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=C3C(=C2)C=NC=C3Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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